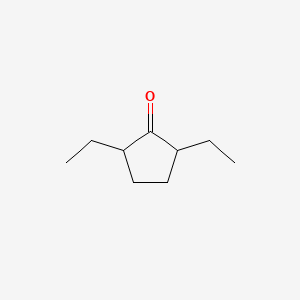
2,5-Diethyl cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl cyclopentanone is an organic compound with the molecular formula C9H16O. It is a cyclic ketone characterized by the presence of two ethyl groups attached to the cyclopentanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl halides in the presence of a strong base. Another method includes the catalytic hydrogenation of 2,5-diethylcyclopentadiene .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of solid catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions is a common practice .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl cyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Grignard reagents, organolithium compounds, under inert atmosphere.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2,5-Diethyl cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2,5-Diethyl cyclopentanone involves its interaction with various molecular targets. In oxidation reactions, the compound’s carbonyl group is the primary site of attack by oxidizing agents. In reduction reactions, the carbonyl group is reduced to an alcohol. The pathways involved in these reactions include nucleophilic addition and elimination mechanisms .
Comparison with Similar Compounds
Cyclopentanone: Lacks the ethyl groups, making it less sterically hindered.
2,5-Dimethyl cyclopentanone: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and physical properties.
Uniqueness: 2,5-Diethyl cyclopentanone is unique due to the presence of ethyl groups, which influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance plays a crucial role .
Properties
CAS No. |
16429-03-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,5-diethylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-7-5-6-8(4-2)9(7)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
CIISROPQPGGRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)
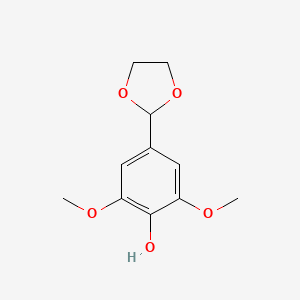
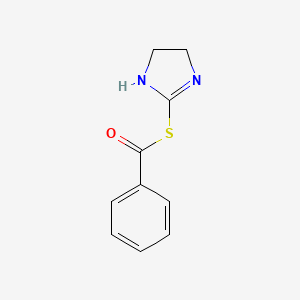
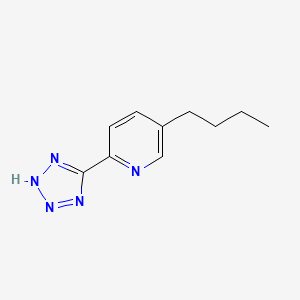
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
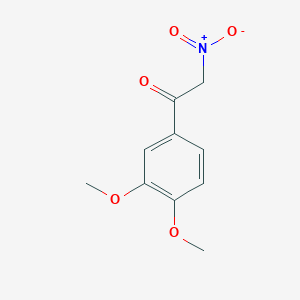
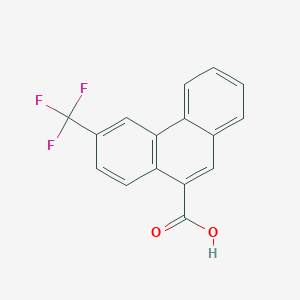


![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
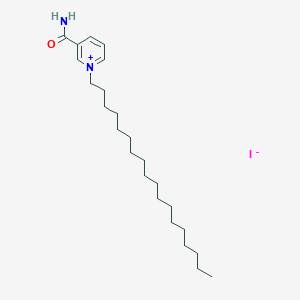

![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
